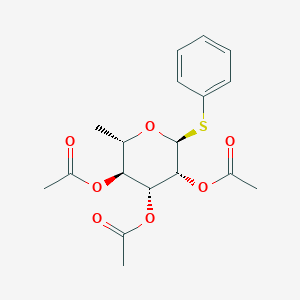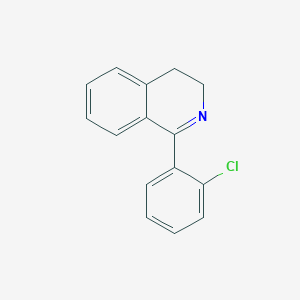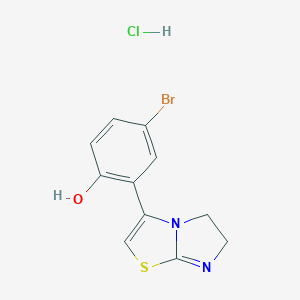
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride, also known as BSI-201, is a synthetic small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). It has been shown to have potential therapeutic applications in the treatment of various cancers.
Mecanismo De Acción
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a potent inhibitor of PARP, an enzyme that plays a critical role in the repair of damaged DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to selectively target cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.
Efectos Bioquímicos Y Fisiológicos
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a potent inhibitor of PARP and has been shown to have potential therapeutic applications in the treatment of various cancers. However, there are some limitations to its use in lab experiments. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is a small molecule inhibitor and may not be suitable for targeting all PARP isoforms. Additionally, the effectiveness of Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride may vary depending on the cancer cell type and genetic background.
Direcciones Futuras
There are several future directions for the development of PARP inhibitors like Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride. One area of research is the identification of biomarkers that can predict response to PARP inhibitors in cancer patients. Another area of research is the development of combination therapies that can enhance the effectiveness of PARP inhibitors in cancer treatment. Additionally, there is ongoing research to develop more potent and selective PARP inhibitors that can overcome the limitations of current inhibitors.
Métodos De Síntesis
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride is synthesized using a multi-step process. The first step involves the reaction of 4-bromo-2-nitrophenol with potassium thioacetate to yield 4-bromo-2-acetamidothiophenol. The second step involves the reaction of 4-bromo-2-acetamidothiophenol with 5,6-dihydroimidazo[2,1-b]thiazole-3-carboxylic acid to yield Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride. The final step involves the formation of Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride monohydrochloride salt by reacting Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride with hydrochloric acid.
Aplicaciones Científicas De Investigación
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has been shown to have potential therapeutic applications in the treatment of various cancers, including breast, ovarian, and prostate cancers. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting the repair of damaged DNA in cancer cells. Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride has also been shown to sensitize cancer cells to immune-mediated cell death.
Propiedades
Número CAS |
160518-43-4 |
|---|---|
Nombre del producto |
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride |
Fórmula molecular |
C11H10BrClN2OS |
Peso molecular |
333.63 g/mol |
Nombre IUPAC |
4-bromo-2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C11H9BrN2OS.ClH/c12-7-1-2-10(15)8(5-7)9-6-16-11-13-3-4-14(9)11;/h1-2,5-6,15H,3-4H2;1H |
Clave InChI |
TXRHDKCVBACQFW-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.Cl |
SMILES canónico |
[H+].C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.[Cl-] |
Otros números CAS |
160518-43-4 |
Sinónimos |
4-bromo-2-(4-thia-1,6-diazabicyclo[3.3.0]octa-2,5-dien-2-yl)phenol hyd rochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



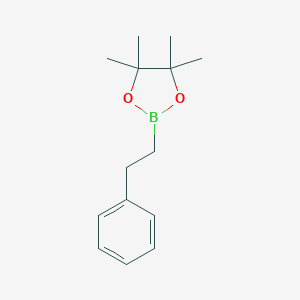
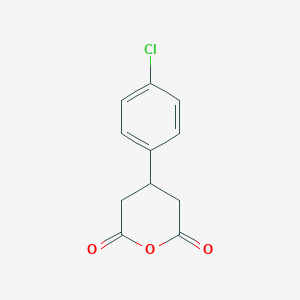
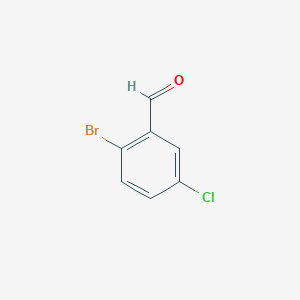
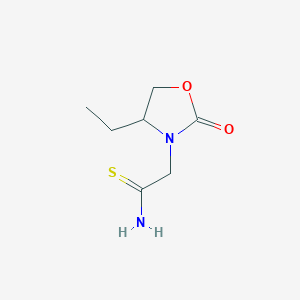
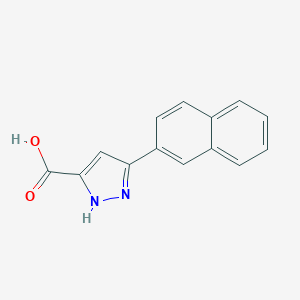
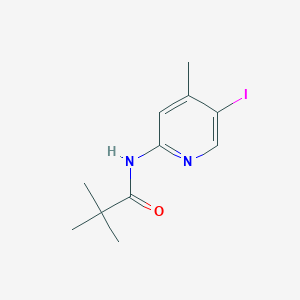
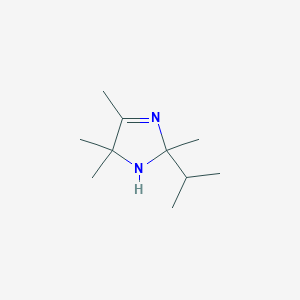
![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
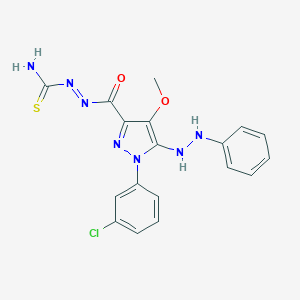
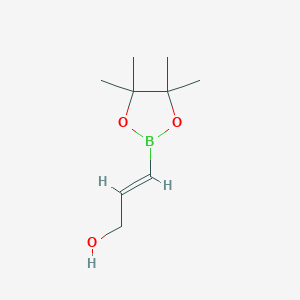
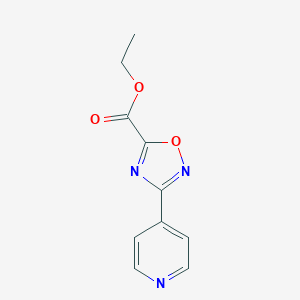
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
